molecular formula C13H13BrN2O2 B5787215 N-(4-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

N-(4-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B5787215
M. Wt: 309.16 g/mol
InChI Key: YMEXSKSQEUCDIH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group, an ethyl group, and a methyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate and are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted bromophenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in microbial growth or cancer cell proliferation.

    Interacting with DNA: Intercalating into DNA strands, thereby disrupting replication and transcription processes.

    Modulating Signaling Pathways: Affecting key signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

N-(4-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of the oxazole ring and the combination of ethyl and methyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-bromophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-11-12(8(2)18-16-11)13(17)15-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEXSKSQEUCDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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